molecular formula C24H32N4O8 B3015117 Thalidomide-NH-PEG2-C2-NH-Boc CAS No. 2097509-40-3

Thalidomide-NH-PEG2-C2-NH-Boc

Cat. No.: B3015117
CAS No.: 2097509-40-3
M. Wt: 504.54
InChI Key: YMOKYFTVZVHRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of dBRD9, a selective BRD9 probe PROTAC degrader for the study of BAF complex biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-PEG2-C2-NH-Boc involves the conjugation of a Thalidomide-based cereblon ligand with a PEG linker. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reaction conditions to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The compound is stored at -20°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-PEG2-C2-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in the field of targeted protein degradation .

Scientific Research Applications

Thalidomide-NH-PEG2-C2-NH-Boc has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-NH-PEG2-C2-NH-Boc exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the compound’s solubility and stability, allowing for efficient targeting and degradation of specific proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKYFTVZVHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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